molecular formula C21H23N3O4 B2509353 5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 868214-69-1

5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No.: B2509353
CAS No.: 868214-69-1
M. Wt: 381.432
InChI Key: OTTIOJAXUOPSCM-UHFFFAOYSA-N
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Description

The compound 5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is a polycyclic heterocycle featuring a pyrimido[4,5-b]quinoline core with a 4-methoxyphenyl substituent at position 5 and methyl groups at positions 1, 8, and 6. This scaffold is synthesized via multicomponent reactions under environmentally friendly conditions, as demonstrated in recent studies . Its structure has been validated using X-ray crystallography, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR), with computational density functional theory (DFT) optimizations confirming bond lengths and angles .

Key structural features include:

  • Methoxy group: Enhances solubility and electronic effects.
  • Trimethyl substituents: Influence steric hindrance and conformational stability.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(25)10-21)15(11-5-7-12(28-4)8-6-11)17-18(22-13)24(3)20(27)23-19(17)26/h5-8,15,22H,9-10H2,1-4H3,(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTIOJAXUOPSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of barbituric acid with an aldehyde, followed by cyclization to form the pyrimidoquinoline core . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized pyrimidoquinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Computational and Experimental Structural Insights

DFT studies (B3LYP/6-31G(d,p)) on the target compound reveal:

  • Bond lengths : C=O bonds at 1.21–1.23 Å, consistent with experimental X-ray data .
  • Regioselectivity: Linear pyrimidoquinoline isomers are kinetically favored over angular forms due to lower activation energy .

Comparatively, angular isomers (e.g., benzo[g] derivatives) show distinct NMR shifts (δ 8.98 for aromatic protons in vs. δ 7.30 in the target compound).

Bioactivity Correlation and Molecular Similarity

  • Antitumor activity: Pyrimidoquinolines with halogen substituents (e.g., ) inhibit kinase enzymes .
  • Similarity metrics : Tanimoto coefficients (>0.7) indicate that methoxy and methylthio derivatives may share target profiles with histone deacetylase (HDAC) inhibitors .

Biological Activity

The compound 5-(4-methoxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrimido[4,5-b]quinoline backbone with a methoxyphenyl group. Its chemical formula is C₁₈H₁₈N₂O₃. The presence of multiple functional groups contributes to its diverse biological properties.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in vitro. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies revealed that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In recent studies, the compound was evaluated for its anticancer properties. It exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on MCF-7 cells showed that treatment with the compound at concentrations of 10 µM resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound also downregulated anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using carrageenan-induced paw edema models in rats. Results indicated that administration of the compound significantly reduced edema compared to the control group.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the methoxy group or alterations in the quinoline moiety may enhance its efficacy and selectivity towards specific biological targets.

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